molecular formula C11H15NO3S B7887958 (2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate

(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate

Cat. No.: B7887958
M. Wt: 241.31 g/mol
InChI Key: PQPZSPJVMUCVAQ-SNVBAGLBSA-N
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Description

(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to transform hydroxyl groups into azides, followed by further reactions to introduce the methoxyphenyl and methylsulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate involves its interaction with molecular targets and pathways. The azaniumyl group can interact with negatively charged sites on biomolecules, while the methoxyphenyl and methylsulfanyl groups contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate is unique due to the presence of the azaniumyl group, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZSPJVMUCVAQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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